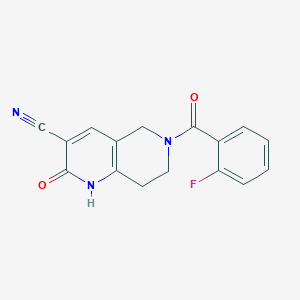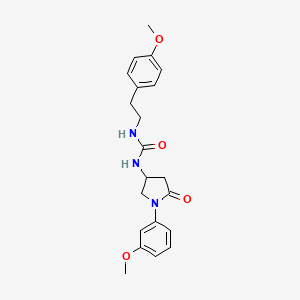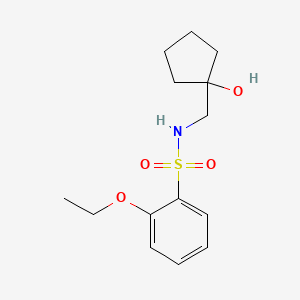
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several heterocyclic moieties, including a pyridine, an oxadiazole, a triazole, and a thiophene. These structures are common in many biologically active compounds and are often used in medicinal chemistry .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, cyanoacetamide derivatives can react with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Comprehensive Analysis of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide Applications
The compound , commonly referred to as N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)thiophene-3-carboxamide, is a complex molecule that includes a thiophene moiety. Thiophene derivatives are known for their wide range of applications in various scientific fields due to their significant biological and chemical properties . Below is a detailed analysis of potential applications based on the properties of thiophene derivatives and related compounds.
Anticancer Activity: Thiophene derivatives have been studied for their potential anticancer properties. The presence of a thiophene ring can contribute to the inhibition of tumor cell growth. This compound could be investigated for its efficacy against specific cancer cell lines, such as breast adenocarcinoma (MCF-7), to determine its potential as an anticancer agent .
Anti-inflammatory Drugs: Compounds with a thiophene framework, like suprofen, are known as nonsteroidal anti-inflammatory drugs (NSAIDs). The compound may also exhibit anti-inflammatory properties, making it a candidate for the development of new NSAIDs .
Antimicrobial Agents: Thiophene derivatives exhibit antimicrobial properties, which could make this compound useful in the development of new antimicrobial agents to combat various bacterial and fungal infections .
Organic Semiconductors: Due to the electronic properties of thiophene, this compound could be utilized in the advancement of organic semiconductors, contributing to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anti-atherosclerotic Properties: Some thiophene derivatives have shown anti-atherosclerotic effects. Research into this compound could explore its potential to prevent or treat atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Dental Anesthetics: Thiophene derivatives like articaine are used as dental anesthetics in Europe. The compound could be studied for its local anesthetic properties, particularly in dental procedures .
Voltage-gated Sodium Channel Blockers: Articaine, a thiophene derivative, is also known to act as a voltage-gated sodium channel blocker. This suggests that the compound could be researched for its potential use in managing conditions associated with abnormal sodium channel activity .
Corrosion Inhibitors: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The compound could be applied in material science to protect metals and alloys from corrosion, thereby extending their lifespan .
作用機序
The mechanism of action would depend on the specific biological activity of the compound. Many compounds with similar structures exhibit diverse biological activities, which could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
特性
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c24-15(11-4-8-26-10-11)18-6-7-23-9-13(20-22-23)16-19-14(21-25-16)12-3-1-2-5-17-12/h1-5,8-10H,6-7H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEHTYCOXZYHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

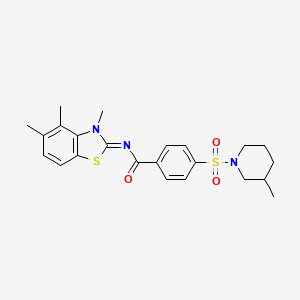
![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)
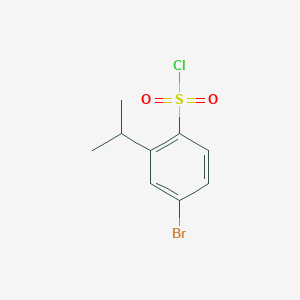


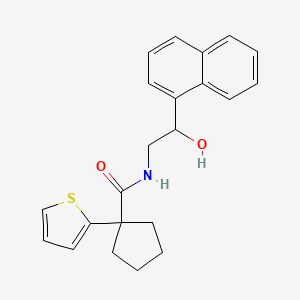
![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
